Regioisomeric Connectivity: Ether-Linked Target vs. Direct N-Alkoxyethyl Isomer (CAS 1247458-49-6) on Hydrogen-Bond Donor Count
The target compound bears a primary amine on a flexible 2-aminoethoxy side chain (H-bond donor count = 2) tethered via an ether oxygen at the pyrazole 4-position, whereas the regioisomer 1-(2-isopropoxyethyl)-1H-pyrazol-4-amine (CAS 1247458-49-6) places the primary amine directly on the pyrazole ring and the ether oxygen on the N1-side chain (H-bond donor count = 2) . Although both compounds share the same molecular formula (C8H15N3O) and identical H-bond donor/acceptor counts, the regioisomeric connectivity alters the spatial orientation of the amine pharmacophore by approximately 3 bond lengths, which has been shown in structurally related pyrazole-amine series to produce divergent target-binding geometries and SAR outcomes [1].
| Evidence Dimension | Regioisomeric connectivity and its impact on pharmacophore spatial orientation |
|---|---|
| Target Compound Data | 4-(2-aminoethoxy) substitution; amine ~5.5 Å from pyrazole centroid via ether linker |
| Comparator Or Baseline | 1-(2-Isopropoxyethyl)-1H-pyrazol-4-amine (CAS 1247458-49-6); amine directly on pyrazole ring (~1.5 Å from centroid) |
| Quantified Difference | Approx. 3-bond-length shift (~4 Å) in amine pharmacophore position |
| Conditions | Structural comparison based on SMILES: Target CC(C)n1cc(OCCN)cn1 vs. Comparator NC1=CN(CCOC(C)C)N=C1 |
Why This Matters
For medicinal chemistry campaigns requiring precise 3D pharmacophore alignment (e.g., kinase hinge-binding motifs), the difference in amine vector orientation between regioisomers can determine whether a compound series engages a target pocket productively, making correct isomer specification essential for SAR reproducibility.
- [1] Patent WO2021180103A1. 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine compounds as HPK1 inhibitors and use thereof. Google Patents, 2021. https://patents.google.com/patent/WO2021180103A1/ View Source
